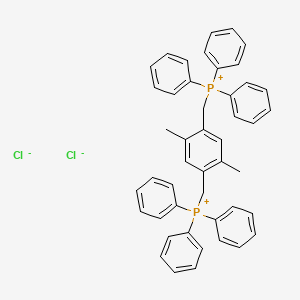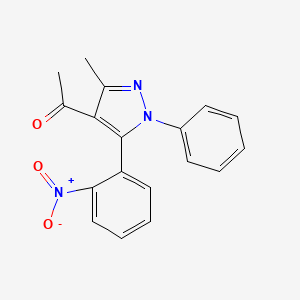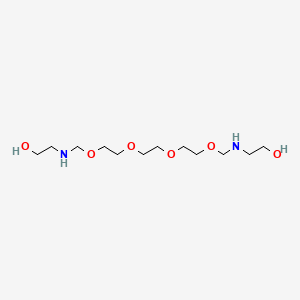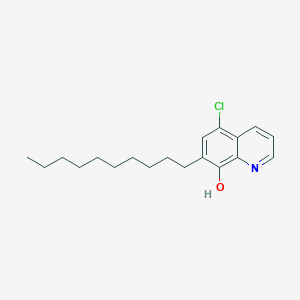
5-Chloro-7-decylquinolin-8-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-7-decylquinolin-8-OL is a quinoline derivative known for its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-decylquinolin-8-OL typically involves the chlorination of quinolin-8-OL. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where quinolin-8-OL is treated with chlorinating agents in large reactors. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Post-reaction, the product is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-7-decylquinolin-8-OL can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of quinoline derivatives with different functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
5-Chloro-7-decylquinolin-8-OL has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Medicine: Quinoline derivatives, including this compound, are studied for their potential antimicrobial, antiviral, and anticancer properties.
Industry: It is used in the development of materials with specific electronic and photophysical properties, such as sensors and optical materials
Mecanismo De Acción
The mechanism of action of 5-Chloro-7-decylquinolin-8-OL involves its interaction with specific molecular targets. For instance, it can act as a chelating agent, binding to metal ions and forming stable complexes. This property is particularly useful in studying metal ion behavior in biological and environmental systems. Additionally, its unique electronic properties allow it to interact with various enzymes and proteins, potentially inhibiting their activity .
Comparación Con Compuestos Similares
Similar Compounds
5,7-Dichloroquinolin-8-OL: Another chlorinated quinoline derivative with similar antimicrobial properties.
5-Chloro-7-iodoquinolin-8-OL: Known for its antibacterial and antifungal properties, used in creams for treating skin infections
Uniqueness
5-Chloro-7-decylquinolin-8-OL stands out due to its specific decyl chain, which can influence its solubility, bioavailability, and interaction with biological membranes. This makes it a valuable compound for studying the effects of hydrophobic chains on the activity and properties of quinoline derivatives .
Propiedades
Número CAS |
88559-42-6 |
|---|---|
Fórmula molecular |
C19H26ClNO |
Peso molecular |
319.9 g/mol |
Nombre IUPAC |
5-chloro-7-decylquinolin-8-ol |
InChI |
InChI=1S/C19H26ClNO/c1-2-3-4-5-6-7-8-9-11-15-14-17(20)16-12-10-13-21-18(16)19(15)22/h10,12-14,22H,2-9,11H2,1H3 |
Clave InChI |
SPKGZGHQSSLBBM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC1=CC(=C2C=CC=NC2=C1O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


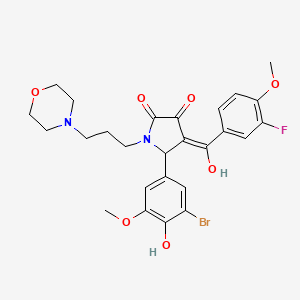


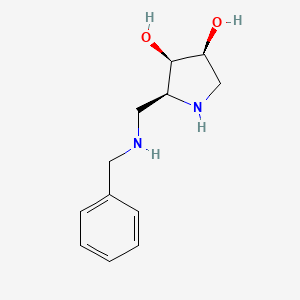
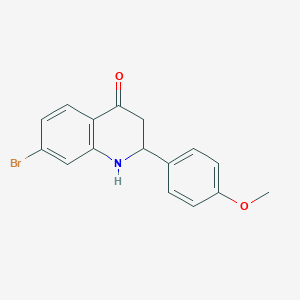
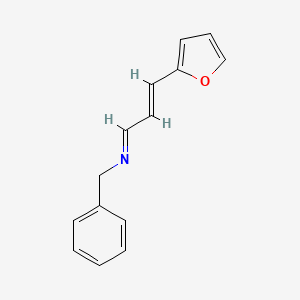
![N-Methyl-2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12883951.png)
![6,9-dihydroxy-5-iminobenzo[g]quinolin-10(5H)-one](/img/structure/B12883959.png)
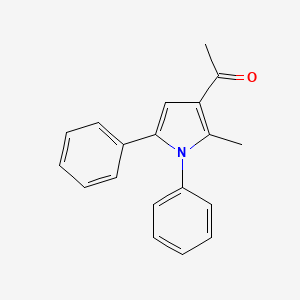
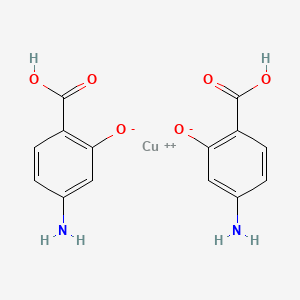
![1,6,8-Trichloro-3-nitrodibenzo[b,d]furan](/img/structure/B12883974.png)
